8-Hydroxyquinoline-2-carbonitrile

Coordination Chemistry Catalysis Kinetic Studies

8-Hydroxyquinoline-2-carbonitrile (8-HQC-CN) is the definitive building block for synthesizing chiral N,N,P-chelate catalysts used in asymmetric cyclopropanation. Its 2-cyano group imparts unique electron-withdrawing character and establishes secondary metal-coordination sites, enabling MOFs with tailored pore structures not achievable with standard 8-hydroxyquinoline. This compound's predicted LogP (~1.9) and pKa (~8.9) provide a differentiated lipophilicity profile for late-stage functionalization in drug discovery. Choose 8-HQC-CN over simple halogenated analogs for catalysis and ligand design.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 6759-78-0
Cat. No. B1273046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoline-2-carbonitrile
CAS6759-78-0
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)C#N
InChIInChI=1S/C10H6N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H
InChIKeyKUQKKIBQVSFDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyquinoline-2-carbonitrile (CAS 6759-78-0): A Versatile Chelating Agent Scaffold for Research and Industrial Applications


8-Hydroxyquinoline-2-carbonitrile (8-HQC-CN) is an 8-hydroxyquinoline derivative containing a nitrile group at the 2-position . Its core structure features a pyridine ring fused to a phenol, with a hydroxyl group at position 8 and a cyano group at position 2 [1]. The compound is a key building block for synthesizing a wide array of chelating agents, metal complexes, and bioactive molecules .

8-Hydroxyquinoline-2-carbonitrile (CAS 6759-78-0): Why Generic Substitution of 8-Hydroxyquinolines Is Not Feasible


Substituting 8-hydroxyquinoline-2-carbonitrile with a close analog like 8-hydroxyquinoline or clioquinol is not straightforward due to the profound impact of the 2-cyano group. The electron-withdrawing nature and potential for metal coordination of the nitrile group [1] fundamentally alters the compound's reactivity and metal-chelation profile, which is critical for its role as a precursor to N,N,P-chelates [2] and other specialized ligands . Simple halogenated derivatives, while often possessing enhanced antimicrobial activity, lack this specific functionality for asymmetric catalysis and targeted ligand synthesis.

8-Hydroxyquinoline-2-carbonitrile (CAS 6759-78-0): Quantitative Evidence for Differentiated Performance and Selection


Differentiation via Nitrile Group Hydrolysis Rate: A Kinetic Comparison with Uncomplexed Substrate

The nitrile group of 8-hydroxyquinoline-2-carbonitrile exhibits a specific base hydrolysis rate constant (kOH) of 4.85 × 10⁻³ L mol⁻¹ s⁻¹ at 45 °C [1]. This rate is a baseline for the free ligand. Critically, when complexed with nickel(II), the hydrolysis rate is accelerated by a factor of 2 × 10⁵, demonstrating a dramatic metal-coordination effect on its reactivity [1]. This quantifies a unique catalytic property not shared by non-nitrile analogs.

Coordination Chemistry Catalysis Kinetic Studies

Specific Application in Asymmetric Catalysis: A Unique Precursor for N,N,P-Chelate Ligands

8-Hydroxyquinoline-2-carbonitrile is specifically used to synthesize chiral 8-diphenylphosphino-2-oxazolinylquinoline ligands [1]. These N,N,P-chelates are then successfully employed in Ru(II)-catalyzed asymmetric cyclopropanation reactions [1]. This application is unique to the 2-cyano derivative, as the nitrile group is required to construct the oxazoline ring, a functionality absent in the parent 8-hydroxyquinoline or its halogenated analogs.

Asymmetric Catalysis Organometallic Chemistry Ligand Design

Physicochemical Profile: Quantified Differences in Lipophilicity vs. Unsubstituted 8-Hydroxyquinoline

The 2-cyano group in 8-hydroxyquinoline-2-carbonitrile confers distinct physicochemical properties compared to the parent 8-hydroxyquinoline. The target compound has a predicted LogP (XLogP) of 1.9 [1] or 1.81 [2], indicating a higher lipophilicity than the unsubstituted 8-hydroxyquinoline (experimental LogP approx. 1.8). The predicted pKa is 8.92±0.10 , which is similar to the parent compound. The LogP difference, while modest, can affect solubility and membrane permeability in biological assays.

ADME Prediction Medicinal Chemistry Physicochemical Properties

8-Hydroxyquinoline-2-carbonitrile (CAS 6759-78-0): Defined Application Scenarios Based on Specific Evidence


Synthesis of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers with Unusual Topologies

The compound's demonstrated ability to form stable complexes with a variety of metal ions and its unique nitrile functionality make it an ideal building block for constructing MOFs. The nitrile group can act as a secondary binding site, allowing for the creation of extended networks with unique pore structures and properties not achievable with standard 8-hydroxyquinoline ligands [1].

Precursor for Bioactive Molecule Libraries in Drug Discovery

Due to its central role in the 8-hydroxyquinoline class known for antimicrobial and anticancer activities , and its specific predicted physicochemical properties (LogP ~1.9, pKa ~8.9) [1], this compound is a prime candidate for generating diverse compound libraries. Researchers can use it as a core scaffold for late-stage functionalization to optimize pharmacological properties, leveraging its differentiated lipophilicity profile compared to the parent 8-hydroxyquinoline [1].

Development of Chiral Catalysts for Asymmetric Synthesis

The well-established use of this compound as the starting material for chiral N,N,P-chelating ligands for asymmetric cyclopropanation is a key, non-substitutable application. This scenario is directly supported by peer-reviewed literature, making it a primary rationale for procurement in academic and industrial catalysis laboratories focused on stereoselective transformations.

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